molecular formula C12H12N2O B2725922 1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone CAS No. 321385-53-9

1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone

Cat. No. B2725922
CAS RN: 321385-53-9
M. Wt: 200.241
InChI Key: RSQDOJRZIJKRQI-UHFFFAOYSA-N
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Description

“1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone” is a chemical compound with the CAS Number: 321385-53-9 and a molecular weight of 200.24 .


Synthesis Analysis

While specific synthesis methods for “1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone” were not found, similar compounds have been synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone” can be represented by the linear formula C12H12N2O . The InChI code for this compound is 1S/C12H12N2O/c1-10-3-5-11(6-4-10)12(15)9-14-8-2-7-13-14/h2-8H,9H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone” were not found, similar pyrazole derivatives have been involved in Michael addition reactions with aromatic aldehydes .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(4-Methylphenyl)-2-(1H-Pyrazol-1-yl)-1-ethanone and its derivatives have been extensively studied for their synthesis methods and potential antimicrobial activities. For instance, the synthesis of novel 3,4-disubstituted pyrazole derivatives from the cyclization of substituted aryl ethanone and hydrazine hydrate demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans and Aspergillus niger. These findings suggest the potential of these derivatives as lead structures for the development of antimicrobial agents for fatal infections (Akula, Chandrul, & DVRN, 2019).

Structural Characterization and Analysis

The structural characterization of pyrazoline compounds, such as 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, provides insights into their crystal packing and intermolecular interactions. Hirshfeld surface analysis and X-ray diffraction studies have elucidated the molecular structures and potential for efficient packing, which is crucial for understanding their reactivity and interaction with biological targets (Delgado et al., 2020).

Electronic Structure and Docking Studies

The investigation of the electronic structure and molecular docking studies of pyrazoline derivatives, including 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been performed to determine their charge transfer mechanisms and reactivity. Molecular docking studies have suggested that specific structural features, such as the fluorine atom and the carbonyl group, are crucial for binding and may exhibit inhibitory activity against target proteins, indicating their potential as anti-neoplastic agents (Mary et al., 2015).

Antiviral and Antifungal Properties

Synthetic efforts have also explored the antiviral and antifungal properties of pyrazoline derivatives. The synthesis of pyrazole derivatives containing sulphone moiety under ultrasonic conditions resulted in compounds with high yields, demonstrating the effectiveness of ultrasound irradiation in enhancing reaction outcomes. These compounds have been found to possess significant antimicrobial activity, suggesting their utility in medicinal chemistry (Saleh & Abd El-Rahman, 2009).

Future Directions

While specific future directions for “1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone” were not found, similar pyrazole derivatives have shown potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

1-(4-methylphenyl)-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-3-5-11(6-4-10)12(15)9-14-8-2-7-13-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQDOJRZIJKRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone

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